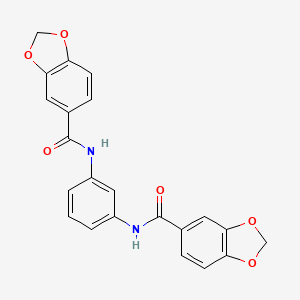
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a synthetic peptide that has been extensively researched for its potential use in treating various diseases, including cardiovascular diseases, cancer, and inflammation.
Mécanisme D'action
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide selectively blocks the endothelin A receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking this receptor, 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide can reduce blood pressure, inhibit tumor growth, and reduce inflammation.
Biochemical and physiological effects:
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce blood pressure by blocking the vasoconstrictive effects of endothelin A receptor activation. 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide can also inhibit tumor growth and metastasis by blocking the proliferative effects of endothelin A receptor activation. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide can reduce inflammation by blocking the pro-inflammatory effects of endothelin A receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a selective endothelin A receptor antagonist, which allows for specific targeting of this receptor. 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide is also a synthetic peptide, which allows for precise control over its structure and properties. However, one limitation of 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide is its relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases, cancer, and inflammation. Another area of interest is the development of more stable analogs of 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide and its potential therapeutic applications.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and metastasis. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been studied for its anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(23-20-21-7-8-27-20)14-10-16(22-15-4-2-1-3-13(14)15)12-5-6-17-18(9-12)26-11-25-17/h1-6,9-10H,7-8,11H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLHCYDRAOITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3435182.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3435184.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3-bromo-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3435191.png)
![N-1,3-benzodioxol-5-yl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3435198.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B3435203.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3435212.png)
![N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3435214.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3435230.png)
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3435233.png)
![4-chloro-N-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}methyl)benzenesulfonamide](/img/structure/B3435236.png)
![N,N'-bis[2-(4-methoxyphenyl)ethyl]isophthalamide](/img/structure/B3435248.png)